(6-Bromohexyloxy)-tert-butyldimethylsilane (CAS: 129368-70-3) is a highly versatile, orthogonally protected aliphatic building block utilized extensively in complex organic synthesis, medicinal chemistry, and materials science. Structurally, it features a six-carbon alkyl chain terminated by a highly reactive primary bromide on one end and a tert-butyldimethylsilyl (TBDMS)-protected primary alcohol on the other . This bifunctionality allows for directional, step-wise coupling: the bromide serves as an excellent leaving group for nucleophilic substitutions or as a precursor for organometallic reagents, while the TBDMS ether remains inert under strongly basic, nucleophilic, or reductive conditions. For procurement teams and synthetic chemists, sourcing this pre-protected linker eliminates the need for inefficient, multi-step in-house protection protocols, directly accelerating cycle times in the synthesis of PROTAC linkers, complex natural products, and functionalized nanomaterials [1].
Substituting (6-Bromohexyloxy)-tert-butyldimethylsilane with cheaper, related analogs routinely leads to process failures or severe yield penalties. Utilizing the unprotected precursor, 6-bromo-1-hexanol, is unviable in Grignard formations or strong-base alkylations, as the free hydroxyl group rapidly quenches organometallic intermediates and causes unwanted side reactions (e.g., self-etherification) [1]. Conversely, substituting with the chloride analog, (6-Chlorohexyloxy)-tert-butyldimethylsilane, drastically reduces the kinetics of SN2 substitution steps. Chlorides are significantly poorer leaving groups than bromides, requiring elevated temperatures, extended reaction times, and the addition of expensive iodide catalysts (Finkelstein conditions) to achieve acceptable conversions [2]. Furthermore, alternative protecting groups like tetrahydropyranyl (THP) introduce a chiral center that complicates NMR analysis of downstream intermediates and exhibits lower stability toward mild Lewis acids compared to the robust TBDMS group [3].
In standard nucleophilic substitution (SN2) reactions, the leaving group ability directly dictates process cycle times and thermal requirements. The bromide leaving group in (6-Bromohexyloxy)-tert-butyldimethylsilane allows for rapid alkylation of amines, phenols, and enolates, typically achieving >90% conversion within 2-4 hours at mild temperatures. In contrast, the chloride analog requires >12-24 hours and often refluxing conditions or iodide catalysis to reach similar yields [1].
| Evidence Dimension | Reaction time and thermal requirement for >90% SN2 conversion |
| Target Compound Data | 2-4 hours at ambient to mild heat (Bromide) |
| Comparator Or Baseline | >12-24 hours, often requiring reflux and NaI/KI catalyst (Chloride analog) |
| Quantified Difference | Up to 6x faster reaction kinetics under milder conditions |
| Conditions | Standard SN2 alkylation of nucleophiles (e.g., amines, alkoxides) in polar aprotic solvents |
Procuring the bromide variant reduces reactor time and prevents the thermal degradation of sensitive core scaffolds during linker attachment.
When synthesizing C6-extended nucleophiles, the hydroxyl group must be masked. Attempting to form a Grignard or organolithium reagent with unprotected 6-bromo-1-hexanol results in immediate proton transfer, quenching the reagent and yielding 0% of the desired nucleophile. The TBDMS-protected (6-Bromohexyloxy)-tert-butyldimethylsilane successfully forms the corresponding Grignard reagent with >95% efficiency, enabling seamless downstream carbon-carbon bond formation [1].
| Evidence Dimension | Grignard reagent formation yield |
| Target Compound Data | >95% yield of functionalized Grignard reagent |
| Comparator Or Baseline | 0% yield (Unprotected 6-bromo-1-hexanol) |
| Quantified Difference | Absolute enabling of organometallic reactivity vs. complete failure |
| Conditions | Magnesium insertion in THF at 0 to 25 °C |
This compound is strictly required over its unprotected counterpart for any synthetic route relying on the C6 chain acting as an organometallic nucleophile.
For multistep syntheses, process analytical technology (PAT) relies on clear NMR spectra. The TBDMS group provides a single, sharp tert-butyl singlet (~0.9 ppm), whereas THP protection introduces a chiral acetal center, creating complex diastereomeric mixtures if the main scaffold is chiral. Furthermore, TBDMS is highly stable to mild Lewis acids and catalytic hydrogenation, whereas THP can suffer up to 10-30% premature cleavage during mildly acidic aqueous workups[1]. TBDMS is cleanly and orthogonally removed with TBAF (>95% yield) without affecting other acid/base-sensitive groups [2].
| Evidence Dimension | Stability to mild acids and NMR simplicity |
| Target Compound Data | High stability (0% premature cleavage); single sharp NMR singlet |
| Comparator Or Baseline | 10-30% premature cleavage; complex diastereomeric NMR multiplets (THP analog) |
| Quantified Difference | Elimination of diastereomeric complexity and prevention of intermediate yield loss |
| Conditions | Mild acidic workup (pH 4-5) and standard 1H-NMR QA/QC analysis |
TBDMS protection simplifies batch-to-batch QA/QC tracking and prevents costly yield losses during intermediate purification steps.
Due to its superior SN2 kinetics and orthogonal deprotection profile, this compound is ideal for assembling aliphatic C6 linkers in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The bromide end efficiently alkylates target-binding ligands, while the TBDMS group protects the terminal alcohol until late-stage fluoride cleavage, allowing for subsequent attachment to E3 ligase ligands or cytotoxic payloads [1].
In the synthesis of macrocyclic lactones and pheromones (e.g., Phoracantholide), the compound serves as a critical bifunctional synthon. Its compatibility with strong bases allows it to be used in the alkylation of beta-keto esters or enolates, providing a pre-installed, protected hydroxyl group that is later unmasked for macrolactonization [2].
For materials science applications requiring precise spacer lengths, the compound is used to functionalize silica or gold nanoparticles. The bromide acts as the anchoring point (via Grignard formation or direct substitution), while the TBDMS-protected alcohol provides a stable, unreactive surface during intermediate processing, which can later be deprotected to yield a hydrophilic, bio-reactive hydroxyl surface[3].